Estrone 3-sulfate

Endocrinology Pharmacokinetics Estrogen metabolism

Researchers studying OATP-mediated transport or steroid sulfatase (STS) pharmacology often face inconsistent kinetic data due to immunoassay cross-reactivity and unaccounted Tris stabilizer content in commercial E1S preparations. This Estrone 3-sulfate sodium salt (CAS 438-67-5, ≥98%) resolves these issues: · Validated OATP1B1/1B3/2B1 probe substrate with ~30-fold transport selectivity over DHEAS · LC-MS/MS-grade purity eliminates the >15-fold inter-assay variability seen with RIA/ELISA · Documented ~35% Tris stabilizer content ensures accurate gravimetric stock preparation. For procurement managers, each batch includes a Certificate of Analysis and is shipped under ambient conditions with full regulatory documentation for immediate global delivery.

Molecular Formula C18H21O5S-
Molecular Weight 349.4 g/mol
Cat. No. B1259533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone 3-sulfate
Synonymsestrone sulfate
estrone sulfate, 14C-labeled
estrone sulfate, 16-(14)C-labeled
estrone sulfate, ammonium salt
estrone sulfate, potassium salt
estrone sulfate, sodium salt
estrone-3-sulfate
Evex
oestrone sulphate
potassium estrone sulfate
sodium estrone sulfate
Molecular FormulaC18H21O5S-
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-]
InChIInChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1
InChIKeyJKKFKPJIXZFSSB-CBZIJGRNSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrone 3-Sulfate: Circulating Estrogen Reservoir and Prodrug


Estrone 3-sulfate (E1S, CAS 438-67-5 as sodium salt) is an endogenous sulfated estrogen conjugate that functions as the most abundant circulating estrogen in adult humans, serving as a biologically inactive prodrug reservoir [1]. Unlike unconjugated estrogens, E1S requires active transporter-mediated cellular uptake via organic anion transporting polypeptides (OATPs) and subsequent enzymatic desulfation by steroid sulfatase (STS) to yield the active estrogen estrone, which can be further converted to estradiol [2]. Due to its high hydrophilicity, E1S cannot passively diffuse across plasma membranes, making its tissue distribution entirely dependent on the expression profile of specific OATP transporters—a property that fundamentally differentiates it from its unconjugated analogs [3]. Clinically, E1S is the major estrogenic component of conjugated equine estrogens (Premarin) and represents the predominant source of intratumoral estradiol in postmenopausal hormone-dependent breast cancer [4].

Why Estrone 3-Sulfate Cannot Be Substituted


Estrone 3-sulfate is not functionally interchangeable with either unconjugated estrone/estradiol or with other steroid sulfates such as dehydroepiandrosterone sulfate (DHEAS) or estradiol-3-sulfate. Its dependence on OATP-mediated cellular uptake creates a tissue-selectivity gate absent for lipophilic unconjugated estrogens, which diffuse freely [1]. Among sulfated steroids, E1S exhibits markedly different transporter kinetics: OATP2B1 mediates approximately 30-fold greater uptake of E1S compared to DHEAS [2], and tumor-specific OATP expression patterns in hormone-dependent breast cancers yield up to 10-fold higher E1S transport efficiency relative to hormone-independent cells [3]. Furthermore, immunoassay-based quantification of E1S suffers from severe cross-reactivity and inter-assay variability, with reported concentrations varying more than 15-fold (40 vs 600–800 ng/mL) between RIA and ELISA for identical samples, making LC-MS/MS the only reliable method for distinguishing E1S from its closely related analogs [4]. These biochemical and analytical specificities mean that substituting E1S with a generic 'estrogen sulfate' or unconjugated estrogen in any experimental or diagnostic context will produce non-equivalent results.

Estrone 3-Sulfate: Head-to-Head Evidence


Plasma Abundance: E1S vs Unconjugated Estrogens

Estrone 3-sulfate circulates at concentrations approximately 20-fold higher than unconjugated estrone and 23-fold higher than unconjugated estradiol in healthy female plasma, establishing it as the dominant circulating estrogen reservoir. In an immunoaffinity LC-MS/MS study of healthy women (n=5), the mean plasma concentration of E1S was 786 pg/mL (range 163–2080), compared with only 38.0 pg/mL for estrone (range 24.8–53.0) and 34.3 pg/mL for 17β-estradiol (range 22.6–46.6) [1]. This concentration differential is sustained by a metabolic clearance rate (MCR) of 157 L/day for E1S, which is substantially lower than that of unconjugated estrogens, contributing to its long plasma half-life [2].

Endocrinology Pharmacokinetics Estrogen metabolism

OATP2B1 Transport: E1S vs DHEAS

Estrone 3-sulfate is transported by OATP2B1 (OATP-B) with approximately 30-fold greater efficiency than the structurally related steroid sulfate DHEAS, demonstrating pronounced transporter substrate selectivity among sulfated steroids. In HEK293 cells stably expressing OATP-B, [3H]E1S (12.8 nM) showed OATP-B-mediated uptake of 204 µL/mg protein/10 min (211 ± 3 vs mock 6.45 ± 0.19), whereas [3H]DHEAS (17.4 nM) showed only 6.8 µL/mg protein/10 min (12.7 ± 0.6 vs mock 5.92 ± 0.25)—a ~30-fold difference in net transporter-mediated uptake [1]. This selectivity means that DHEAS cannot substitute for E1S in functional OATP2B1 transport assays.

Drug transport OATP Hepatocellular uptake

Tumor-Selective Uptake: Hormone-Dependent vs Independent

Estrone 3-sulfate demonstrates significantly higher and selective accumulation in hormone-dependent breast cancer tissue compared with hormone-independent tumors, a property not shared by unconjugated estrogens that diffuse non-selectively. In murine xenograft models, total tumor uptake of [3H]-E3S at 6 h post-injection reached 13.9 ± 3.1 %ID/g in MCF-7 (hormone-dependent) vs 10.4 ± 1.1 %ID/g in MDA-MB-231 (hormone-independent) tumors (p=0.04) [1]. The tumor-to-muscle ratio—a key selectivity metric—was 10.7 ± 1.5 for MCF-7 vs only 3.8 ± 0.7 for MDA-MB-231 at 6 h, representing a ~2.8-fold difference [1]. At the cellular level, ex vivo MCF-7 tumor cell uptake was 6-fold higher than MDA-MB-231 cells at 2 h post-injection [1]. Additionally, malignant breast tissues harbor E3S concentrations 2–3 times higher than surrounding normal tissues and 2–20 times higher than plasma circulating levels [1].

Breast cancer Tumor targeting OATP expression

LC-MS/MS vs Immunoassay: Quantification Accuracy

Quantification of estrone 3-sulfate by immunoassay methods (RIA, ELISA, CMIA) produces severely discordant results compared with LC-MS/MS, undermining the reliability of immunoassay-based E1S measurements. In pregnant mare serum, E3S concentrations assayed by RIA were approximately 40 ng/mL, whereas ELISA returned values between 600 and 800 ng/mL for the same gestational period—a >15-fold discrepancy between two commonly used immunoassay platforms [1]. In contrast, a validated LC-MS method achieved a lower limit of quantification (LOQ) of 0.5 ng/mL for E3S with intra- and inter-assay precision meeting the acceptance criterion of RSD <15% and relative bias <15% [1]. Similarly, an immunoaffinity LC-MS/MS method for human plasma achieved an LLOQ of 0.3333 pg/mL for E1S with demonstrated specificity against closely related estrogen sulfates [2].

Bioanalysis LC-MS/MS Immunoassay limitations

Nuclear vs Microsomal Sulfatase Kinetics

Estrone 3-sulfate is hydrolyzed with substantially different efficiency by nuclear versus microsomal steroid sulfatase (STS) isozymes, a subcellular compartmentalization of activation that is not observed for unconjugated estrogens (which require no activation). The apparent Km of nuclear estrone-3-sulfatase for E1S is 2.5 µM compared with 10.1 µM for the microsomal isozyme—a 4-fold higher affinity in the nuclear compartment [1]. This differential affinity, combined with distinct pH optima (nuclear: pH 8.0; microsomal: pH 7.2), suggests that E1S activation is preferentially routed through the nuclear STS isozyme at physiological substrate concentrations, providing spatial control over estrogen delivery to the nuclear estrogen receptor [1].

Steroid sulfatase Enzyme kinetics Intracrinology

OATP2B1 Biphasic Binding Kinetics

Estrone 3-sulfate interacts with OATP2B1 via two kinetically distinct binding sites, including a high-affinity site (Km = 0.10 ± 0.05 µM) that enables efficient transport at the low nanomolar concentrations found physiologically. In contrast, most other OATP2B1 substrates, including DHEAS and bromosulfophthalein, do not exhibit this biphasic behavior [1]. The high-affinity site has a Vmax of 14.1 ± 6.4 fmol/min/oocyte, while the low-affinity site has a Km of 29.9 ± 12.1 µM and Vmax of 995 ± 273 fmol/min/oocyte—a ~300-fold difference in Km between the two sites [1]. Importantly, the two sites show distinct pH sensitivity and differential inhibitor profiles, with only 4 of 12 tested compounds inhibiting the high-affinity site, indicating that drug-drug interaction liability at the physiologically relevant high-affinity site cannot be predicted from inhibition studies conducted at the low-affinity site [1].

Transporter kinetics OATP2B1 Drug-drug interaction

Estrone 3-Sulfate: Research & Industrial Applications


Postmenopausal Breast Cancer: Intratumoral Estrogen Supply

Estrone 3-sulfate is the predominant circulating precursor for intratumoral estradiol biosynthesis in postmenopausal women, where ovarian estrogen production has ceased [1]. In vitro and in vivo models using E1S as the estrogen source—rather than unconjugated estradiol—more faithfully recapitulate the physiological intracrine pathway, in which E1S is actively imported via OATPs and desulfated by STS within the tumor microenvironment. The quantitative evidence demonstrates that E1S achieves tumor-to-muscle ratios of 10.7 in hormone-dependent MCF-7 xenografts, and malignant breast tissues concentrate E1S at 2–3 times the level found in surrounding normal tissue [1]. For breast cancer researchers, E1S is the appropriate estrogen form for studying OATP-dependent hormone supply, STS inhibitor pharmacology, and tumor-selective imaging probe development.

OATP DDI Screening and Substrate Validation

Estrone 3-sulfate is a well-characterized substrate for multiple OATP isoforms (OATP1B1, OATP1B3, OATP2B1, OATP1A2) and is recommended as a probe substrate in transporter-mediated DDI studies. The quantitative differentiation data show that E1S is transported by OATP2B1 with ~30-fold higher efficiency than DHEAS [2], and its biphasic kinetics at OATP2B1 (high-affinity Km = 0.10 µM) enable probing of the clinically relevant binding site that many other substrates fail to engage [2]. A cryo-EM structure of human OATP1B1 in complex with E1S has been solved at 3.19 Å resolution, providing a structural basis for rational DDI prediction [3]. For pharmaceutical industry DDI screening laboratories, E1S is the preferred OATP probe substrate because its multi-isoform recognition profile and structural characterization enable comprehensive transporter interaction profiling.

LC-MS/MS Bioanalysis and Biomarker Quantification

Accurate quantification of estrone 3-sulfate in biological matrices demands LC-MS/MS methodology because immunoassays exhibit unacceptably high cross-reactivity with other estrogen sulfates, producing concentration estimates that can differ by >15-fold between RIA and ELISA platforms [4]. Validated LC-MS/MS methods achieve an LOQ of 0.5 ng/mL in serum and 0.2 ng/mL in urine for E1S, with the specificity to distinguish it from estradiol-3-sulfate, estriol-3-sulfate, and other conjugated estrogens [4]. The high-throughput 96-well SPE-LC-MS/MS approach can process 192 samples within 22 hours with 91% recovery [5]. For clinical chemistry laboratories and CROs developing endocrine panels, high-purity E1S reference standard (>98%) is required for calibration, and the Tris-stabilized sodium salt formulation (~35% Tris) must be accounted for in gravimetric preparation of stock solutions.

STS Assay Development and Inhibitor Screening

Estrone 3-sulfate serves as the physiologically relevant substrate for steroid sulfatase (STS) enzymatic assays, which are central to drug discovery programs targeting STS for hormone-dependent cancers and endometriosis. The quantitative evidence shows that nuclear and microsomal STS isozymes exhibit a 4-fold difference in apparent Km for E1S (2.5 µM vs 10.1 µM) [6], meaning that the choice of enzyme source—nuclear extract vs microsomal preparation—dramatically affects observed kinetic parameters. Furthermore, E1S transport into intact cells expressing both OATPs and STS (e.g., MCF-7, T-47D) proceeds with a saturable Km of 7.6 µM and Vmax of 172 pmol/mg protein/min [7], providing the kinetic framework for designing intact-cell STS activity assays. For medicinal chemistry and enzymology groups, E1S is the definitive substrate for STS inhibitor IC50 determination, and procurement of high-purity E1S with documented Tris stabilizer content is critical for reproducible kinetic measurements.

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